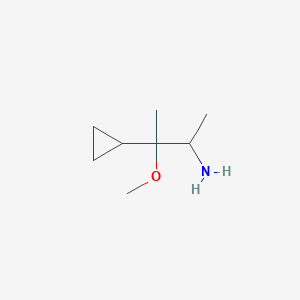

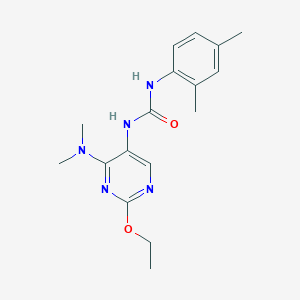

![molecular formula C24H29N3O4S B2772288 [4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone CAS No. 1090784-93-2](/img/structure/B2772288.png)

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone” is a complex organic compound. It has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 .

Physical And Chemical Properties Analysis

This compound has a density of 1.220±0.06 g/cm3 (20 ºC 760 Torr) . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Melanogenesis

This compound has been studied for its inhibitory effects on tyrosinase , an enzyme involved in melanin biosynthesis . It’s particularly relevant for conditions related to skin pigmentation, such as melasma and freckles. The compound showed promising results, outperforming kojic acid, a reference compound, in inhibitory activity. This suggests potential therapeutic applications for treating hyperpigmentation disorders.

Antioxidant Activity

The compound also exhibits antioxidant activity . This property is significant because oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. The ability to neutralize free radicals makes this compound a candidate for further research into protective therapies against oxidative damage.

Anti-Melanogenic Activity

In addition to inhibiting tyrosinase, the compound has demonstrated anti-melanogenic activity in cell-based assays . This activity is crucial for developing treatments for disorders of melanin overproduction, providing a pathway to manage conditions like vitiligo or post-inflammatory hyperpigmentation.

Molecular Docking and Drug Design

Molecular docking studies have predicted the binding mode of this compound within the catalytic cavities of both mushroom and human tyrosinase . This insight is valuable for drug design, allowing researchers to develop more potent and selective inhibitors based on the compound’s structure.

Antimicrobial Activity

The compound has shown potential in antimicrobial activity . Docking simulations suggest that it can inhibit bacterial oxidoreductase enzymes, which could lead to the development of new antibacterial agents .

Biochemical Assays for Enzyme Inhibition

The starting material of this compound, 4-(1-piperazinyl)phenol , has been used in biochemical assays to study its inhibitory effects on tyrosinase, providing a foundation for the synthesis of more potent derivatives .

Safety and Hazards

This compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word “Warning”. The hazard statements associated with it are H315, H335, and H319 . These indicate that it can cause skin irritation (H315), respiratory irritation (H335), and serious eye irritation (H319).

Eigenschaften

IUPAC Name |

[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c28-23-8-6-22(7-9-23)25-15-17-26(18-16-25)24(29)21-10-13-27(14-11-21)32(30,31)19-12-20-4-2-1-3-5-20/h1-9,12,19,21,28H,10-11,13-18H2/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXOELIJBQXFCW-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)O)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperazin-1-yl}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

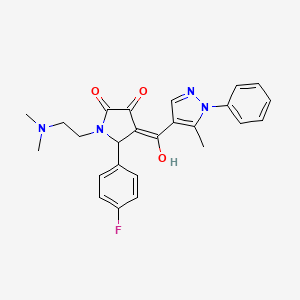

![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

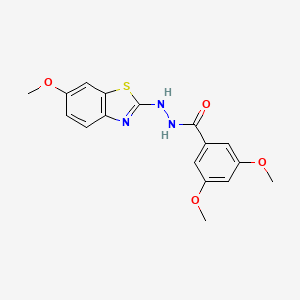

![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)

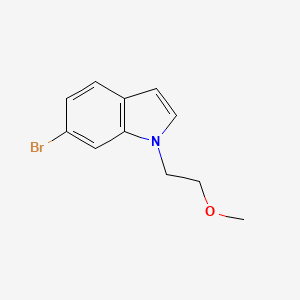

![1-[1-(Naphthalen-1-yl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2772218.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)

![4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772221.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)